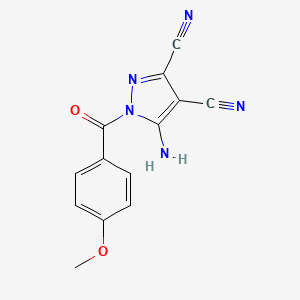
5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile typically involves a multi-step process. One common method is the catalyst-free, one-pot, three-component synthesis. This method involves the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation reaction, which is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
- 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles
- 3-Amino-1H-pyrazole-4,5-dicarbonitrile
Uniqueness
5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
879458-93-2 |
|---|---|
Molekularformel |
C13H9N5O2 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
5-amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile |
InChI |
InChI=1S/C13H9N5O2/c1-20-9-4-2-8(3-5-9)13(19)18-12(16)10(6-14)11(7-15)17-18/h2-5H,16H2,1H3 |
InChI-Schlüssel |
ONVHAKZFLAIFFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C#N)C#N)N |
Löslichkeit |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)

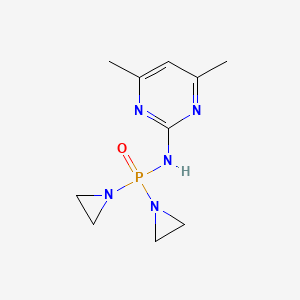
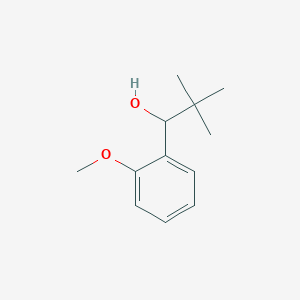

![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
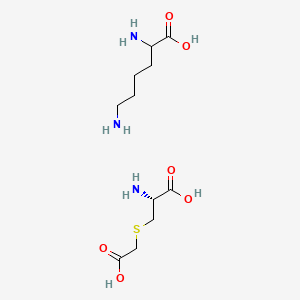
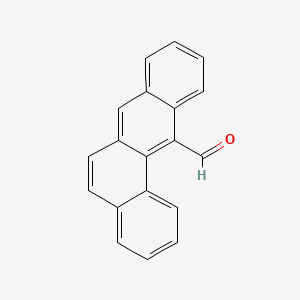

![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)

